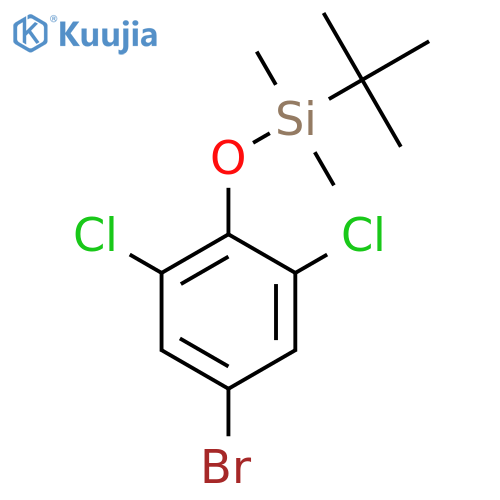Cas no 343564-38-5 (4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol)

343564-38-5 structure
商品名:4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
CAS番号:343564-38-5
MF:C12H17BrCl2OSi
メガワット:356.15828204155
MDL:MFCD11855951
CID:852813
PubChem ID:22313824
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 化学的及び物理的性質
名前と識別子
-
- (4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane
- (4-Bromo-2,6-dichlorophenoxy)-(tert-butyl)dimethylsilane
- 4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol
- (4-bromo-2,6-dichlorophenoxy)-tert-butyl-dimethylsilane
- 4-BROMO-2,6-DICHLOROPHENOXY(TERT-BUTYL)DIMETHYLSILANE
- CS-0211326
- AKOS015835510
- 4-Bromo-O-(tert-butyldimethylsilyl)-2,6-dichlorophenol
- BS-23233
- EN300-7361644
- 343564-38-5
- SCHEMBL6314664
- DTXSID50624654
- KNKUFFVFNKGIDT-UHFFFAOYSA-N
- MFCD11855951
-
- MDL: MFCD11855951
- インチ: InChI=1S/C12H17BrCl2OSi/c1-12(2,3)17(4,5)16-11-9(14)6-8(13)7-10(11)15/h6-7H,1-5H3
- InChIKey: KNKUFFVFNKGIDT-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1Cl)Br)Cl
計算された属性
- せいみつぶんしりょう: 353.96100
- どういたいしつりょう: 353.96091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 339.2±42.0 °C at 760 mmHg
- フラッシュポイント: 158.9±27.9 °C
- PSA: 9.23000
- LogP: 6.13990
- じょうきあつ: 0.0±0.7 mmHg at 25°C
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B680095-100mg |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B680095-500mg |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| Fluorochem | 218749-5g |
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane |
343564-38-5 | 95% | 5g |
£300.00 | 2022-03-01 | |
| 1PlusChem | 1P003LHH-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 98% | 1g |
$81.00 | 2025-02-20 | |
| abcr | AB273360-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol, 98%; . |
343564-38-5 | 98% | 1g |
€178.00 | 2025-02-16 | |
| A2B Chem LLC | AB67013-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 98% | 1g |
$97.00 | 2024-04-20 | |
| TRC | B680095-250mg |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B680095-1g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol |
343564-38-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| Fluorochem | 218749-1g |
4-Bromo-2,6-dichlorophenoxy)(tert-butyl)dimethylsilane |
343564-38-5 | 95% | 1g |
£100.00 | 2022-03-01 | |
| abcr | AB273360-1 g |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol; 98% |
343564-38-5 | 1 g |
€178.00 | 2023-07-20 |
4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol 関連文献
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
343564-38-5 (4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol) 関連製品
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2279938-29-1(Alkyne-SS-COOH)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:343564-38-5)4-Bromo-O-(t-butyldimethylsilyl)-2,6-dichlorophenol

清らかである:99%
はかる:5g
価格 ($):207.0